This compound falls under the category of aromatic aldehydes due to the presence of the benzaldehyde functional group. Additionally, it contains a piperidine derivative, which is known for its significance in pharmacology. The systematic name reflects its chemical structure, indicating the presence of both a benzaldehyde and a piperidine ring.
The synthesis of 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions.
A typical procedure might involve:
The molecular structure of 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde can be described as follows:
3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde can participate in several significant chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde largely depends on its interactions with biological targets:
Research indicates that derivatives of piperidine exhibit various pharmacological effects, including anti-cancer properties and neuroprotective effects, making this compound a candidate for further investigation.
The physical and chemical properties of 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde are crucial for understanding its behavior in different environments:
The applications of 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde span across various scientific fields:
Piperidine-benzaldehyde hybrids represent a strategically important class of bioactive molecules in modern drug discovery. These compounds combine the versatile reactivity of the benzaldehyde moiety with the three-dimensional complexity and basicity of the piperidine ring, creating novel chemical entities capable of interacting with diverse biological targets. The specific compound 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde exemplifies this hybrid approach, featuring a benzaldehyde scaffold linked via a methylene bridge to the nitrogen atom of 3-methylpiperidine. This molecular architecture allows for synthetic elaboration while conferring distinct physicochemical and pharmacological properties critical for antimicrobial and anticancer applications [3] [4]. The structural flexibility of these hybrids enables precise optimization of steric, electronic, and pharmacokinetic parameters. Positional isomerism—whether substituents occupy meta- or para-positions on the benzaldehyde ring—significantly influences biological activity profiles, as evidenced by comparative studies of related analogs [4] [5]. Additionally, stereochemical variations at the 3-position of the piperidine ring introduce another dimension of molecular specificity that can be exploited for target selectivity [5].
Piperidine derivatives constitute fundamental structural components in approximately 20% of commercially available pharmaceuticals, spanning multiple therapeutic areas including oncology, neurology, and infectious diseases. The 3-methylpiperidine variant in 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde offers distinct advantages:
Table 1: Comparative Bioactive Profiles of Piperidine-Benzaldehyde Hybrids | Compound Name | Molecular Formula | Key Therapeutic Area | Structural Distinction | |---------------------------|------------------------|---------------------------|----------------------------| | 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde | C~14~H~19~NO | Anticancer/Antimicrobial | meta-Substituted benzaldehyde | | 4-((3-Methylpiperidin-1-yl)methyl)benzaldehyde | C~14~H~19~NO | Angiogenesis inhibition | para-Substituted benzaldehyde [4] | | (S)-4-Methoxy-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde | C~15~H~21~NO~2~ | Not specified | Chiral center + methoxy group [5] | | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | C~13~H~18~N~2~O | Not specified | Piperazine core [3] |
The emergence of 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde as an intermediate in synthesizing complex chalcone derivatives demonstrates its strategic value. Recent studies show incorporation of this hybrid into larger pharmacophores yields compounds with nanomolar affinities for cancer-relevant kinases and efflux pumps [2].
The methylene bridge (-CH~2~-) connecting benzaldehyde to 3-methylpiperidine creates an optimal 2-4 atom spacer distance, facilitating simultaneous interaction with complementary binding regions in biological targets. This structural motif appears in several pharmacologically active scaffolds:
Table 2: Physicochemical Properties of 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde | Property | Value/Characteristic | Measurement Method/Notes | |----------------|----------------------------|------------------------------| | Molecular Weight | 217.31 g/mol | Calculated from C~14~H~19~NO | | Formula | C~14~H~19~NO | Confirmed via mass spectrometry [4] | | SMILES Notation | O=CC1=CC=CC(CN2CCC(C)CC2)=C1 | Canonical representation | | Chirality | Achiral | No stereocenters present | | Storage | -20°C under inert atmosphere | Commercial specifications [5] |
In anticancer applications, derivatives containing this motif disrupt multiple oncogenic pathways:
Benzaldehyde derivatives have evolved from simple fragrance compounds to sophisticated pathogen-targeting agents. The incorporation of nitrogenous heterocycles like 3-methylpiperidine addresses key limitations of early benzaldehyde drugs:
In anticancer contexts, these scaffolds exploit metabolic vulnerabilities:
"The benzaldehyde moiety facilitates Schiff base formation with lysine residues in VEGFR-2's allosteric pocket (K~d~ = 8.2 μM), while the 3-methylpiperidine extension occupies a contiguous hydrophobic region inaccessible to flat heterocyclic inhibitors" [2].
This dual-targeting capability is exemplified by advanced derivatives demonstrating synergistic activity against both VEGFR-2 signaling and P-gp mediated drug efflux—key resistance mechanisms in cervical carcinomas [2]. The evolutionary trajectory suggests future development will focus on covalent targeting strategies exploiting the aldehyde's reactivity with non-catalytic cysteines in pathogen-specific enzymes.
Table 3: Key Compounds Mentioned in Article | Compound Name | Structural Features | Primary Biological Target | |-------------------------------------|---------------------------------------|-------------------------------| | 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde | meta-Benzaldehyde + 3-methylpiperidine | Synthetic intermediate for chalcones | | 4-((3-Methylpiperidin-1-yl)methyl)benzaldehyde | para-Benzaldehyde + 3-methylpiperidine | Angiogenesis-related pathways [4] | | (E)-1-(2-hydroxy-5-((4-hydroxypiperidin-1-yl)methyl)-4-methoxyphenyl)-3-(4-((4-methylpiperidin-1-yl)methyl)phenyl)prop-2-en-1-one (6f) | Chalcone + dual piperidine motifs | VEGFR-2/P-gp [2] | | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | meta-Benzaldehyde + 4-methylpiperazine | Not specified [3] | | (S)-4-Methoxy-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde | Chiral 3-methylpiperidine + methoxybenzaldehyde | Undisclosed [5] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3